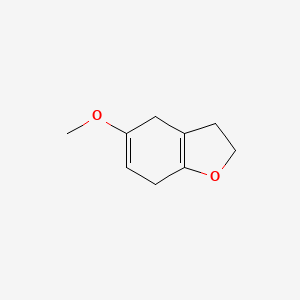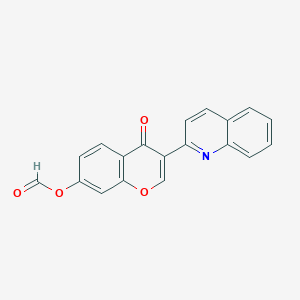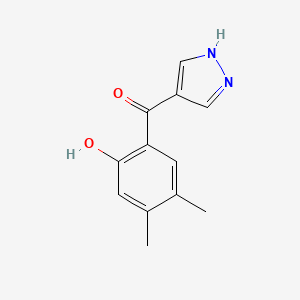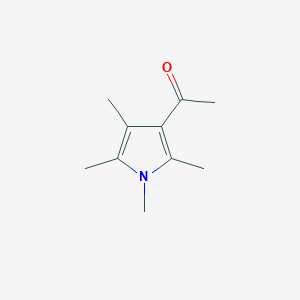![molecular formula C40H61OP B12886188 Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its steric bulk and electron-donating properties, making it a valuable ligand in various catalytic processes, particularly in cross-coupling reactions. This compound is part of a broader class of biaryl phosphine ligands that have been extensively studied for their applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of the Phosphine Group: The phosphine group is introduced via a lithiation reaction followed by the addition of chlorophosphine.
Substitution with Cyclohexyl Groups: The cyclohexyl groups are introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine undergoes several types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with various metal centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as lithium diisopropylamide (LDA) and Grignard reagents are commonly used.
Coordination: Transition metals like palladium, platinum, and rhodium are frequently involved.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Coordination: Metal-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials science for the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and enhancing their reactivity in catalytic cycles. The steric bulk of the compound prevents unwanted side reactions, while its electron-donating properties increase the electron density on the metal center, facilitating various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl di-tert-butylphosphine: Similar in structure but with different substituents, leading to variations in steric and electronic properties.
JohnPhos: Another biaryl phosphine ligand with different substituents, used in similar catalytic applications.
®-2,2′-Bis[bis(3,5-di-tert-butyl)phosphino]-6,6′-dimethoxy-1,1′-biphenyl: A chiral ligand used in asymmetric synthesis.
Uniqueness
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties. This makes it particularly effective in stabilizing metal centers and enhancing their reactivity, which is crucial for efficient catalytic processes.
Eigenschaften
Molekularformel |
C40H61OP |
|---|---|
Molekulargewicht |
588.9 g/mol |
IUPAC-Name |
ditert-butyl-[6-methoxy-3-methyl-2-(2,4,6-tricyclohexylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C40H61OP/c1-28-24-25-35(41-8)38(42(39(2,3)4)40(5,6)7)36(28)37-33(30-20-14-10-15-21-30)26-32(29-18-12-9-13-19-29)27-34(37)31-22-16-11-17-23-31/h24-27,29-31H,9-23H2,1-8H3 |
InChI-Schlüssel |
YJLZLGRSPUXGIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C3CCCCC3)C4CCCCC4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


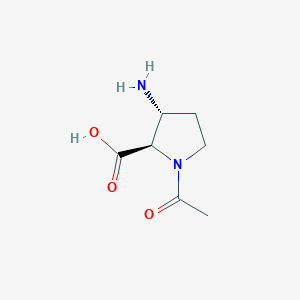
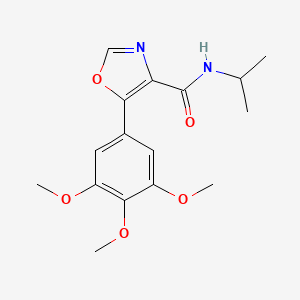
![Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate](/img/structure/B12886120.png)
![3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)

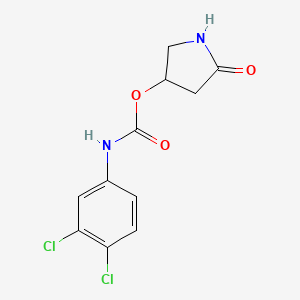
![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)

![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B12886184.png)
